molecular formula C24H18Si B1616732 9H-9-Silafluorene, 9,9-diphenyl- CAS No. 5550-08-3

9H-9-Silafluorene, 9,9-diphenyl-

Cat. No.: B1616732
CAS No.: 5550-08-3
M. Wt: 334.5 g/mol
InChI Key: RVHKZECCDOKCIB-UHFFFAOYSA-N
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Description

9H-9-Silafluorene, 9,9-diphenyl- is a silicon-containing heterocyclic compound that belongs to the class of silafluorenes. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications. The incorporation of silicon into the fluorene structure enhances the compound’s stability and modifies its electronic characteristics, making it an attractive building block for advanced materials.

Mechanism of Action

Target of Action

The primary target of 9H-9-Silafluorene, 9,9-diphenyl- is the optoelectronic properties of materials . This compound is used as a building block for fluorescent materials due to its appealing optical properties, high stability against light and chemical agents, and high quantum yields .

Mode of Action

9H-9-Silafluorene, 9,9-diphenyl- interacts with its targets by extending the conjugated π-systems from the 9H-9-silafluorene units through the introduction of functional aromatic substituents . This interaction can shift the absorption/emission maxima to longer wavelengths, and fine-tune the optoelectronic properties .

Biochemical Pathways

The biochemical pathways affected by 9H-9-Silafluorene, 9,9-diphenyl- are primarily related to the fluorescence of materials . The compound influences the pathways that control the absorption and emission spectra of materials, thereby affecting their fluorescence .

Result of Action

The result of the action of 9H-9-Silafluorene, 9,9-diphenyl- is the production of materials with enhanced fluorescence . The compound’s interaction with its targets leads to a shift in the absorption and emission spectra of the materials, resulting in improved optoelectronic properties .

Action Environment

The action of 9H-9-Silafluorene, 9,9-diphenyl- can be influenced by environmental factors such as temperature . For instance, mono-9H-9-silafluorene remains unchanged upon heating to 200 °C and is decomposed at over 220 °C . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-9-Silafluorene, 9,9-diphenyl- typically involves the reaction of diphenylsilane with a suitable fluorene derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where diphenylsilane is reacted with a halogenated fluorene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of 9H-9-Silafluorene, 9,9-diphenyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors, advanced purification techniques, and efficient catalyst recovery systems.

Types of Reactions:

    Oxidation: 9H-9-Silafluorene, 9,9-diphenyl- can undergo oxidation reactions to form siloxane derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding silane derivatives. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the silafluorene ring are replaced with other groups. This is often achieved using halogenating agents or organometallic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent such as dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Halogenating agents (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents); reactions are conducted under inert atmosphere conditions.

Major Products:

    Oxidation: Siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silafluorene derivatives depending on the reagents used.

Scientific Research Applications

9H-9-Silafluorene, 9,9-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.

    Industry: Utilized in the development of high-performance materials, such as polymers and coatings, due to its stability and electronic properties.

Comparison with Similar Compounds

  • 9H-9-Silafluorene, 9,9-dimethyl-
  • 9H-9-Silafluorene, 9,9-diphenyl-
  • 9H-9-Germafluorene, 9,9-diphenyl-

Comparison:

  • 9H-9-Silafluorene, 9,9-dimethyl- : This compound has similar structural features but with methyl groups instead of phenyl groups. It exhibits different electronic and optical properties due to the smaller size and different electronic effects of the methyl groups.
  • 9H-9-Germafluorene, 9,9-diphenyl- : This compound contains germanium instead of silicon. It has similar structural characteristics but different electronic properties due to the presence of germanium, which affects the compound’s stability and reactivity.

The uniqueness of 9H-9-Silafluorene, 9,9-diphenyl- lies in its combination of silicon and phenyl groups, which provides a balance of stability, electronic properties, and optical characteristics, making it a versatile compound for various applications.

Properties

IUPAC Name

5,5-diphenylbenzo[b][1]benzosilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Si/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHKZECCDOKCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329890
Record name 9H-9-Silafluorene, 9,9-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5550-08-3
Record name NSC168711
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-9-Silafluorene, 9,9-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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